

# A Comprehensive Technical Guide to (Z)-non-2-ene

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## Compound of Interest

Compound Name: *cis*-2-Nonene

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## Introduction

(Z)-non-2-ene, also known by its common name **cis-2-nonene**, is an unsaturated hydrocarbon with the chemical formula C<sub>9</sub>H<sub>18</sub>. As a Z-isomer, the C-substituents at the double bond are on the same side, leading to distinct chemical and physical properties compared to its trans counterpart. This technical guide provides an in-depth overview of (Z)-non-2-ene, including its chemical and physical properties, detailed experimental protocols for its synthesis and characteristic reactions, and an exploration of its reactivity through common alkene transformations. The IUPAC name for this compound is (Z)-non-2-ene.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of (Z)-non-2-ene is presented in the table below. This data has been aggregated from various chemical databases and provides essential information for laboratory use and theoretical modeling.

Property	Value
IUPAC Name	(Z)-non-2-ene
Synonyms	cis-2-Nonene, (2Z)-2-Nonene
Molecular Formula	C <sub>9</sub> H <sub>18</sub>
Molecular Weight	126.24 g/mol
CAS Number	6434-77-1
Appearance	Colorless liquid
Density	0.733 g/cm <sup>3</sup>
Boiling Point	146-147 °C
Melting Point	-98.5 °C
Solubility	Insoluble in water; soluble in organic solvents
Refractive Index	1.419

## Spectroscopic Data

The structural characterization of (Z)-non-2-ene is typically achieved through spectroscopic methods. Below is a summary of expected NMR and IR data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
$^1\text{H}$	~5.3-5.5	m	-CH=CH-
~1.9-2.1	m	=CH-CH <sub>2</sub> -	
~1.2-1.4	m	-(CH <sub>2</sub> ) <sub>4</sub> -	
~0.9	t	-CH <sub>3</sub> (terminal)	
~1.6	d	=CH-CH <sub>3</sub>	
$^{13}\text{C}$	~123-132	-CH=CH-	
~20-35	Alkyl carbons		
~14	Terminal -CH <sub>3</sub>		

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3010-3030	=C-H stretch
~2850-2960	C-H stretch (alkyl)
~1650-1660	C=C stretch (cis, weak)
~675-730	=C-H bend (cis, strong)

## Experimental Protocols

This section provides detailed methodologies for the synthesis of (Z)-non-2-ene and some of its characteristic chemical reactions.

### Synthesis of (Z)-non-2-ene via Hydrogenation of 2-Nonyne

A common and stereoselective method for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.[1][2]

**Materials:**

- 2-Nonyne
- Lindlar's catalyst (5% Pd on  $\text{CaCO}_3$ , poisoned with lead acetate and quinoline)
- Hexane (anhydrous)
- Hydrogen gas ( $\text{H}_2$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Hydrogenation apparatus (e.g., balloon filled with  $\text{H}_2$ )
- Filtration apparatus

**Procedure:**

- In a clean, dry round-bottom flask, dissolve 2-nonyne in anhydrous hexane.
- Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).
- The flask is then sealed and the atmosphere is replaced with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon.
- The reaction mixture is stirred vigorously at room temperature.
- The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
- Once the starting alkyne is consumed, the reaction is stopped.
- The catalyst is removed by filtration through a pad of celite or a similar filter aid.
- The solvent is carefully removed from the filtrate by rotary evaporation to yield (Z)-non-2-ene.

- The product should be characterized by NMR and IR spectroscopy to confirm its identity and purity.

## Epoxidation of (Z)-non-2-ene

The epoxidation of (Z)-non-2-ene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding cis-epoxide.

### Materials:

- (Z)-non-2-ene
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , anhydrous)
- Sodium bicarbonate solution (saturated)
- Sodium sulfite solution (10%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

### Procedure:

- Dissolve (Z)-non-2-ene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.

- In a separate flask, dissolve m-CPBA in dichloromethane.
- Add the m-CPBA solution dropwise to the stirred solution of (Z)-non-2-ene over a period of 15-30 minutes.
- Allow the reaction to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding a 10% sodium sulfite solution to destroy any excess peroxy acid.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation to yield the crude cis-2,3-epoxynonane.
- The product can be purified by flash column chromatography if necessary.

## Visualization of a Key Reaction: Epoxidation

The epoxidation of (Z)-non-2-ene is a fundamental transformation that introduces a three-membered epoxide ring into the molecule. This reaction is stereospecific, meaning the cis-geometry of the starting alkene is retained in the product.

Caption: Epoxidation of (Z)-non-2-ene to cis-2,3-Epoxynonane.

## Other Key Reactions

(Z)-non-2-ene, as a typical alkene, undergoes a variety of addition reactions across its double bond.

## Ozonolysis

Ozonolysis of (Z)-non-2-ene, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), will cleave the double bond to yield two aldehydes: heptanal and

acetaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield heptanoic acid and acetic acid.

## Hydroboration-Oxidation

The hydroboration-oxidation of (Z)-non-2-ene is a two-step process that results in the anti-Markovnikov addition of water across the double bond. This reaction will produce a mixture of nonan-2-ol and nonan-3-ol, with nonan-3-ol being the major product due to the internal position of the double bond. The addition of the borane reagent occurs in a syn fashion.

## Conclusion

(Z)-non-2-ene serves as a valuable substrate and building block in organic synthesis. Its stereochemistry plays a crucial role in the outcome of its reactions, making stereoselective synthesis and transformations of paramount importance. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this and related alkene structures. The predictable reactivity of the double bond allows for its conversion into a wide array of functional groups, highlighting its utility in the construction of more complex molecular architectures.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [orgosolver.com](http://orgosolver.com) [orgosolver.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (Z)-non-2-ene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043856#iupac-name-for-z-non-2-ene>

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